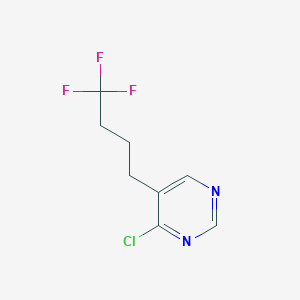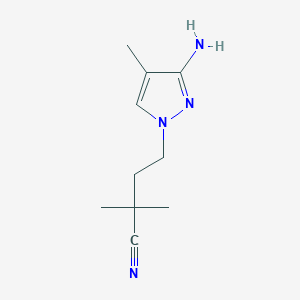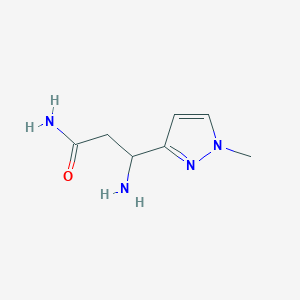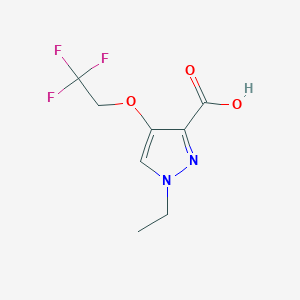
3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid typically involves the reaction of piperidine derivatives with methoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired purity level .
化学反应分析
Types of Reactions
3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
3-(piperidin-1-yl)propanoic acid: A similar compound with a piperidine ring but without the methoxymethyl group.
3-(3-Pyridyl)propanoic acid: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
3-[3-(methoxymethyl)piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-14-8-9-3-2-5-11(7-9)6-4-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI 键 |
ZMDXWRROVWKBAH-UHFFFAOYSA-N |
规范 SMILES |
COCC1CCCN(C1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(tert-Butoxycarbonyl)-2-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13331372.png)

![4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13331387.png)

![4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13331404.png)

![Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B13331418.png)
![9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13331428.png)
![Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane](/img/structure/B13331430.png)
![[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13331433.png)

![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)
![3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B13331451.png)

